molecular formula C21H18ClFN2O3S B3673256 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

Cat. No.: B3673256
M. Wt: 432.9 g/mol
InChI Key: QXSKWUWSOPYBSG-UHFFFAOYSA-N
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Description

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group, a chloro-substituted aniline, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 2-chloroaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of key enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-chlorophenyl)acetamide
  • 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-bromophenyl)acetamide
  • 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-iodophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-15-10-12-16(13-11-15)29(27,28)25(20-9-5-2-6-17(20)22)14-21(26)24-19-8-4-3-7-18(19)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSKWUWSOPYBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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